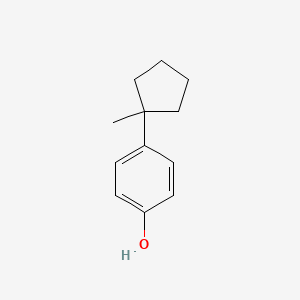

4-(1-Methylcyclopentyl)phenol

Overview

Description

4-(1-Methylcyclopentyl)phenol is an organic compound with the chemical formula C₁₂H₁₆O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

4-(1-Methylcyclopentyl)phenol can be synthesized through various methods. One common synthetic route involves the catalytic cycloalkylation of phenol with 1-methylcyclopentene. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions . Another method involves the aminomethylation of p-[1(3)-methylcycloalkyl]phenols using formaldehyde and piperidine as reagents . Industrial production methods often involve similar catalytic processes but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

4-(1-Methylcyclopentyl)phenol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are valuable due to their redox properties.

Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

Scientific Research Applications

4-(1-Methylcyclopentyl)phenol is used extensively in scientific research due to its unique chemical properties. It is employed in the synthesis of various chemical compounds and as a reference standard in pharmaceutical testing . . These properties make them valuable in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(1-Methylcyclopentyl)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known to exert their effects through the donation of hydrogen atoms or electrons to free radicals, thereby breaking the chain reaction of oxidation . This antioxidant activity is crucial in preventing oxidative stress, which can lead to various diseases .

Comparison with Similar Compounds

4-(1-Methylcyclopentyl)phenol can be compared with other phenolic compounds such as p-(1-methylcyclohexyl)phenol and p-(3-methylcyclohexyl)phenol . These compounds share similar structural features but differ in the size and shape of the cycloalkyl group attached to the phenol ring. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-(1-Methylcyclopentyl)phenol, also known by its CAS number 1562-25-0, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, providing insights from various studies, including synthesis methods, biological effects, and mechanisms of action.

Synthesis of this compound

The synthesis of this compound typically involves the cycloalkylation of phenol with 1-methylcyclopentene. Research has shown that optimal conditions for this synthesis can be achieved using phosphoric acid-impregnated zeolite as a catalyst, leading to improved yields and purity of the product .

Reaction Conditions

| Reagent | Condition | Outcome |

|---|---|---|

| Phenol | Reacted with 1-methylcyclopentene | Formation of this compound |

| Phosphoric acid-impregnated zeolite | Catalytic conditions | Enhanced reaction efficiency |

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

Research has explored the anticancer properties of this compound. In particular, it has shown promise in inhibiting the proliferation of certain cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways that regulate cell growth and apoptosis.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. This includes:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in certain cancer cell lines, leading to reduced proliferation rates.

- Apoptosis Induction : Evidence suggests that it can trigger programmed cell death in malignant cells, further contributing to its anticancer effects.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antimicrobial drugs .

Research on Anticancer Effects

In a separate study, researchers evaluated the anticancer activity of this compound against human breast cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests its potential utility in breast cancer therapy.

Properties

IUPAC Name |

4-(1-methylcyclopentyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-12(8-2-3-9-12)10-4-6-11(13)7-5-10/h4-7,13H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDKIMZRWNYNOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496794 | |

| Record name | 4-(1-Methylcyclopentyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-25-0 | |

| Record name | 4-(1-Methylcyclopentyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.